(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a hydroxy-dimethoxyphenyl group and a piperazinyl prop-2-en-1-one moiety. It is often studied for its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride typically involves a multi-step process. One common method includes the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with piperazine in the presence of a base, followed by the addition of a suitable acylating agent to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and automated monitoring systems can further enhance the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the piperazinyl moiety can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one
- (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one
- (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(morpholin-1-yl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H22Cl2N2O4 |
---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-piperazin-1-ylprop-2-en-1-one;dihydrochloride |
InChI |
InChI=1S/C15H20N2O4.2ClH/c1-20-12-9-11(10-13(21-2)15(12)19)3-4-14(18)17-7-5-16-6-8-17;;/h3-4,9-10,16,19H,5-8H2,1-2H3;2*1H/b4-3+;; |
InChI Key |
RTDUVDJJDKAKDB-CZEFNJPISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCNCC2.Cl.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.